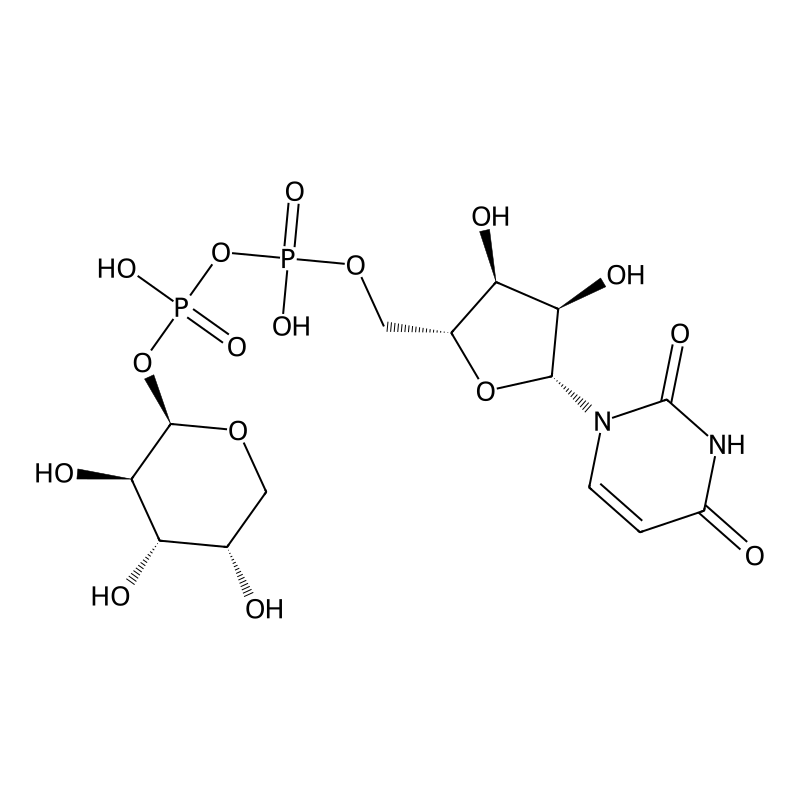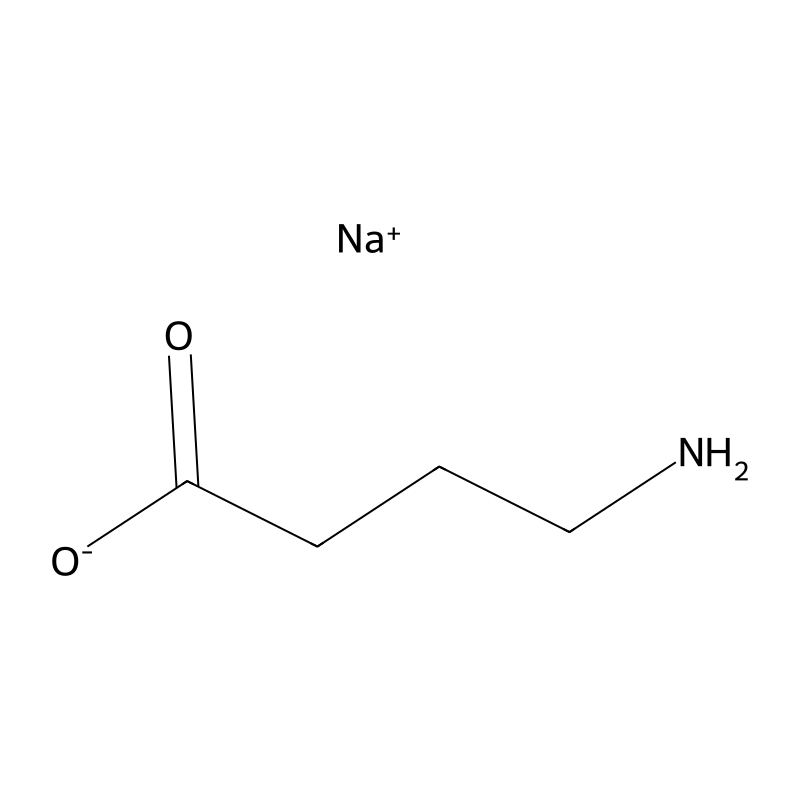2-(Trimethylsilyl)ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Protecting Group Chemistry
One of the most prominent applications of 2-(Trimethylsilyl)ethanol is as a protecting group in organic synthesis.
- Hydroxyl (OH) protection: TMSE can be used to temporarily protect hydroxyl groups in molecules, allowing for selective modification of other functional groups without affecting the OH group. This is particularly useful in complex molecule synthesis where specific functionalities need to be targeted.
- Carboxyl (COOH) protection: Similar to hydroxyl groups, 2-(Trimethylsilyl)ethanol can also protect carboxylic acid functionalities present in molecules. This allows for further manipulations without affecting the COOH group.
- Amino (NH2) and Phosphoryl (PO4) protection: Although less common, TMSE can also be used to protect amino and phosphoryl groups under specific reaction conditions.
The advantage of using 2-(Trimethylsilyl)ethanol as a protecting group lies in its ease of introduction and removal under mild reaction conditions. This makes it a valuable tool for chemists to achieve selective modifications in complex molecules.
Precursor Synthesis
-(Trimethylsilyl)ethanol can serve as a precursor for the synthesis of other valuable compounds:
- Trimethylsilyl (TMS) derivatives: TMSE reacts with aromatic fluorides to form trimethylsilyl derivatives, which are useful intermediates in various organic transformations.
- Teoc-protected amines: By reacting with isocyanates, 2-(Trimethylsilyl)ethanol can be used to synthesize teoc-protected amines. These protected amines are valuable building blocks in peptide synthesis and other applications.
Other Applications
Beyond the aforementioned uses, 2-(Trimethylsilyl)ethanol finds applications in:
- NMR spectroscopy: Due to its unique chemical shift, TMSE is sometimes used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy for referencing chemical shifts of other compounds.
- Silylation reactions: 2-(Trimethylsilyl)ethanol can act as a silylating agent for certain functional groups under specific reaction conditions.
2-(Trimethylsilyl)ethanol is an organosilicon compound with the molecular formula CHOSi and a molecular weight of 118.25 g/mol. It is characterized by the presence of a trimethylsilyl group attached to the second carbon of an ethanol molecule. This compound appears as a colorless liquid and is noted for its stability and versatility in various
Several methods for synthesizing 2-(Trimethylsilyl)ethanol have been reported:
- Reaction with Chlorotrimethylsilane: Ethanol reacts with chlorotrimethylsilane in the presence of a base to produce 2-(Trimethylsilyl)ethanol.
- Hydrosilylation: The compound can be synthesized through the hydrosilylation of ethylene with trimethylsilane under catalytic conditions.
- Direct Silylation: Ethanol can be directly silylated using trimethylsilyl chloride in the presence of a catalyst .
2-(Trimethylsilyl)ethanol has various applications in organic synthesis, particularly:
- As a Silylating Agent: It is used to protect alcohol functional groups during multi-step syntheses.
- In Catalysis: Its ability to act as an alcohol equivalent allows for efficient coupling reactions in organic synthesis.
- In Material Science: It serves as a precursor for silicon-containing polymers and materials .
Several compounds share structural or functional similarities with 2-(Trimethylsilyl)ethanol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Trimethylsilanol | CHOSi | A simpler alcohol without the ethyl group; less versatile. |
| Tert-Butyltrimethylsilane | CHOSi | More sterically hindered; used mainly as a protecting group. |
| 1-(Trimethylsilyl)ethanol | CHOSi | Different position of silyl group; affects reactivity. |
The unique aspect of 2-(Trimethylsilyl)ethanol lies in its combination of both an ethanol backbone and a trimethylsilyl group at the second carbon, allowing for diverse applications in organic synthesis that may not be achievable with simpler or differently substituted analogues .
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








